molecular formula C5H15OSi2 B044630 Pentamethyldisiloxane CAS No. 1438-82-0

Pentamethyldisiloxane

Cat. No. B044630
CAS RN: 1438-82-0
M. Wt: 147.34 g/mol
InChI Key: XUKFPAQLGOOCNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pentamethyldisiloxane has been studied for its synthesis methods, including the use of palladium-catalyzed cyclization/hydrosilylation of functionalized dienes. This process results in the formation of silylated carbocycles with good yield and stereoselectivity, which can then be converted to alcohols while retaining stereochemistry (Tao Pei and R. Widenhoefer, 2000).

Molecular Structure Analysis

The molecular structure of pentamethyldisiloxane and its derivatives has been a subject of study, contributing to understanding the compound's chemical behavior and reactivity. Research has focused on condensation reactions and the influence of solvents on cyclization versus linear condensation processes (J. Chojnowski, S. Rubinsztajn, L. Wilczek, 1987).

Chemical Reactions and Properties

Studies on pentamethyldisiloxane have delved into its chemical reactions, including electron and ion reactions, showcasing its diverse reactivity and potential for various chemical transformations. The dissociative recombination of electrons with pentamethyldisiloxane cations and the ion-molecule reaction between argon ions and pentamethyldisiloxane have been particularly noted (S. Carles, J. Le Garrec, J. Mitchell, 2007).

Scientific Research Applications

  • Polysiloxanol Condensation and Disproportionation : It serves as a model hydroxyl-terminated oligosiloxane for studying polysiloxanol condensation and disproportionation (Grzelka et al., 2004).

  • Catalyzed Cyclization/Hydrosilylation : It is used in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes to form silylated carbocycles (Pei & Widenhoefer, 2000).

  • Preparation of Organocyclosiloxane Iodides : It's involved in the preparation of organocyclosiloxane iodides by alkylating imidazole and benzimidazole derivatives (Zhilitskaya et al., 2015).

  • Addition Reactions with Unsaturated Organic Compounds : It reacts with dichloromethylvinylsilane and unsaturated organic compounds (Andrianov, Sidorov & Khananashvili, 1967).

  • Block and Random Copolymers : Pentamethyldisiloxane-based copolymers are suitable for 193 nm wavelength imaging and oxygen reactive ion etching due to their low absorption at this wavelength (Gabor, Pruette & Ober, 1996).

  • Oligomerization of Hydrosiloxanes : It is catalyzed by tris(pentafluorophenyl)borane to form oligodimethylsilox (Chojnowski, Fortuniak, Kurjata, & Cella, 2006).

  • Liquid Crystal Applications : It is found in oxycyanobiphenyl liquid crystals, offering fast switching times and temperature-independent properties (Willmott, Davenport, Newton & Coles, 2005).

  • Addition Reactions to Allylamine : It reacts with allylamine to form products containing an amino group in the organic radical attached to the silicon atom (Lyashenko, Nametkin & Chernysheva, 1969).

  • Acid-Catalyzed Condensation Reactions : Pentamethyldisiloxane-l-ol and 1-ethoxy-heptamethyltrisiloxane show similar kinetics in acid-catalyzed condensation reactions involving silanol (Kaźmierski, Chojnowski & Mcvie, 1994).

  • Electrolyte Additive in Batteries : It improves the high-temperature performance in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries (Yan et al., 2020).

Safety And Hazards

Pentamethyldisiloxane is highly flammable . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment should be worn when handling this chemical .

Future Directions

Pentamethyldisiloxane can be used to produce all kinds of special modified silicone oil by hydrosilication that introduces polyether group, expoxy group, amino, long chain alkyl group, etc . This suggests potential future directions in the development of new materials and applications.

properties

InChI

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFPAQLGOOCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883673
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethyldisiloxane

CAS RN

1438-82-0
Record name Pentamethyldisiloxane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
729
Citations
T Pei, RA Widenhoefer - Organic Letters, 2000 - ACS Publications
Pentamethyldisiloxane reacts with a range of functionalized dienes in the presence of a catalytic 1:1 mixture of (N−N)Pd(Me)Cl [N−N = 1,10-phenanthroline or (R)-(+)-4-isopropyl-2-(2-…
Number of citations: 48 pubs.acs.org
S Carles, JL Le Garrec, JBA Mitchell - The Journal of chemical physics, 2007 - pubs.aip.org
The dissociative recombination of electrons with the hexamethyldisiloxane HMDSO cation CH3 3Si–O–SiCH3 3+ and the pentamethyldisiloxane cation CH3 3Si–O–SiCH2 2+ as well …
Number of citations: 20 pubs.aip.org
JL Jauberteau, I Jauberteau - The Journal of Physical Chemistry …, 2012 - ACS Publications
… The VUV photolysis is more selective since it mainly produces pentamethyldisiloxane and methyl radicals, whereas the collisions with Ar* also give rise to SiMe 3,2,1 lighter radicals. In …
Number of citations: 35 pubs.acs.org
HA Dewhurst, LES Pierre - The Journal of Physical Chemistry, 1960 - ACS Publications
… ) and 21.5 [(trimethylsilylmethyl)-pentamethyldisiloxane] minute products. Athird possibility … small amounts of tetramethylsilane and pentamethyldisiloxane. The formation of the more …
Number of citations: 29 pubs.acs.org
LV Zhilitskaya, NO Yarosh, LG Shagun… - Chemistry of …, 2015 - Springer
… We anticipated that changing from 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane to 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane containing one iodomethyl group should allow to obtain linear bifunctional organosilicon …
Number of citations: 16 link.springer.com
J Chojnowski, W Fortuniak, J Kurjata… - …, 2006 - ACS Publications
Oligomerization reactions of 1,3-dihydro-1,1,3,3-tetramethyldisiloxane ( H MM H ) and of 1-hydro-1,1,3,3,3-pentamethyldisiloxane ( H MM) catalyzed by tris(pentafluorophenyl)borane …
Number of citations: 66 pubs.acs.org
AH Gabor, CK Ober - Chemistry of materials, 1996 - ACS Publications
A synthetic approach for preparing block copolymers consisting of both a [3-(methacryloxy)propyl]pentamethyldisiloxane (SiMA) block and tert-butyl methacrylate (t-BMA) block using …
Number of citations: 14 pubs.acs.org
SL Bontems, J Stein… - Journal of Polymer Science …, 1993 - Wiley Online Library
… To 1 g of monodisperse vinyl-terminated polymer was added 20 ppm Karstedt's catalyst and pentamethyldisiloxane ( MMH) to achieve a 1 : 1 ration of vinyl to hydride. The mixture was …
Number of citations: 25 onlinelibrary.wiley.com
SA Swint, MA Buese - Journal of organometallic chemistry, 1991 - Elsevier
… The hydrosilation of 1 by pentamethyldisiloxane is compared … The synthesis of pentamethyldisiloxane was carried out by the … : pentamethyldisiloxane : hexamethyldisiloxane …
Number of citations: 14 www.sciencedirect.com
J Chojnowski, S Rubinsztajn, W Fortuniak… - Journal of Inorganic and …, 2007 - Springer
… Reactions of hexamethylcyclotrisiloxane, D 3 , with 1,1,3,3-tetramethyldisiloxane, H MM H , 1,1,1,3,3-pentamethyldisiloxane, H MM, phenyldimethylsilane and phenylmethylsilane …
Number of citations: 52 link.springer.com

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